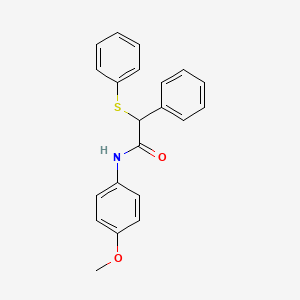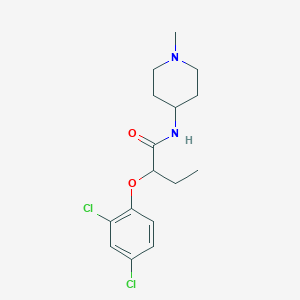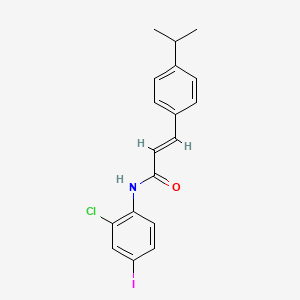![molecular formula C14H22N2O B4940539 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research to study the effects of GABA (gamma-aminobutyric acid) on the central nervous system. Bicuculline is a potent antagonist of GABA-A receptors and is used to block the inhibitory effects of GABA on neuronal activity.
Wirkmechanismus
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide works by blocking the inhibitory effects of GABA on neuronal activity. GABA is the primary inhibitory neurotransmitter in the central nervous system and regulates the activity of neurons by binding to GABA-A receptors. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide binds to the same site on the GABA-A receptor as GABA but does not activate the receptor. Instead, it blocks the inhibitory effects of GABA, leading to increased neuronal activity.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide has several biochemical and physiological effects on the central nervous system. It increases neuronal excitability by blocking the inhibitory effects of GABA, leading to increased synaptic transmission and neuronal firing. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide also increases the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, anxiety, and arousal.
Vorteile Und Einschränkungen Für Laborexperimente
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is a potent and selective GABA-A receptor antagonist that is widely used in scientific research. Its main advantage is its ability to selectively block the inhibitory effects of GABA on neuronal activity, allowing researchers to investigate the role of GABA in the central nervous system. However, its use is limited by its toxicity and potential side effects, which can vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for the use of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide in scientific research. One area of interest is the development of new GABA-A receptor antagonists with improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of GABA in the regulation of neuronal plasticity and the potential use of GABA-A receptor antagonists in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Synthesemethoden
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is primarily synthesized from the plant Dicentra cucullaria, commonly known as the Dutchman's breeches. The plant contains the alkaloid protoberberine, which is used as a starting material for the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide. The synthesis involves several steps, including the conversion of protoberberine to tetrahydroprotoberberine and subsequent cyclization to form the 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide molecule.
Wissenschaftliche Forschungsanwendungen
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is widely used in scientific research to study the effects of GABA-A receptor antagonists on the central nervous system. It is used to investigate the role of GABA in the regulation of neuronal activity and the mechanisms underlying various neurological disorders such as epilepsy, anxiety, and depression.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-14(17)11-3-5-16(6-4-11)9-13-8-10-1-2-12(13)7-10/h1-2,10-13H,3-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNMPAAVOYMDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)


![1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4940498.png)
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)



![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940541.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4940549.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4940562.png)
![2-amino-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B4940564.png)
![4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4940568.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940571.png)